6-(fluoromethyl)spiro[3.3]heptan-2-one
Description
Properties
CAS No. |
2703780-88-3 |
|---|---|
Molecular Formula |
C8H11FO |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bifunctional Precursors
A widely adopted method involves the cyclization of 1,3-dihaloalkanes or diols under basic conditions. For example, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane serves as a key intermediate, enabling double alkylation reactions with malonate derivatives or other binucleophiles. This approach benefits from the conformational rigidity of the cyclobutane ring, which directs regioselective bond formation.
Reaction conditions :
Spiroannulation via Ketone Functionalization
Alternative routes begin with preformed spirocyclic ketones. For instance, methyl 6-oxospiro[3.3]heptane-2-carboxylate undergoes deoxofluorination using reagents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms, followed by fluoromethylation via nucleophilic substitution. This method is advantageous for introducing late-stage fluorine but requires careful handling of moisture-sensitive intermediates.
Fluoromethyl Group Introduction
The fluoromethyl (–CH2F) moiety is introduced through distinct pathways:
Nucleophilic Fluorination
Halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMSO, DMF) enable the substitution of chloromethyl or bromomethyl precursors. For example:
This method achieves 60–75% yields but risks over-fluorination.
Electrophilic Fluorination
Electrophilic agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) directly fluorinate alcohol or amine intermediates. While less common for –CH2F groups, this approach is critical for synthesizing difluorinated analogs.
Reaction Optimization and Process Parameters
Scalable synthesis demands precise control over reaction variables. A design-of-experiments (DOE) study identified four critical factors for spirocycle formation:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Equivalents of amine precursor | 1.2–1.5 equiv | ↑ Yield by 15% |
| NaOH concentration | 2.0–2.5 equiv | ↓ Impurity by 20% |
| Temperature | 80–100°C | ↑ Conversion by 25% |
| Solvent volume | 5–10 volumes | ↑ Purity by 12% |
Key findings :
-
Slow addition of reagents reduces side-product formation (e.g., dialkylated impurities).
-
Catalytic Pd/C enhances hydrogenolysis efficiency during deprotection steps.
Industrial-Scale Production Strategies
Multigram synthesis (up to 0.47 kg) has been achieved through:
Continuous Flow Reactors
Microreactors improve heat transfer and mixing efficiency, particularly for exothermic fluorination steps. Residence times of <5 minutes suppress decomposition pathways.
Crystallization-Driven Purification
The compound’s low solubility in hexane/ethyl acetate mixtures (2.1 mg/mL at 25°C) enables high-purity (>99%) recovery via gradient cooling.
Analytical Characterization
Rigorous quality control employs:
-
NMR : Distinct δ 4.81 ppm (OCH2), δ 4.11 ppm (NCH2) in CDCl3.
-
HPLC : Retention time 12.3 min (C18 column, 70:30 H2O/MeCN).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-(fluoromethyl)spiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted fluoromethyl groups.
Scientific Research Applications
Chemistry
6-(Fluoromethyl)spiro[3.3]heptan-2-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives that may exhibit novel properties or activities.
Biology
Research indicates potential biological activity for this compound:
- Biological Interactions: Preliminary studies suggest interactions with biomolecules, potentially enhancing binding affinity due to the fluoromethyl group.
- Therapeutic Properties: Investigated as a candidate for drug development, although further biological assays are necessary to elucidate its effects fully.
Medicine
The compound is explored for its potential therapeutic applications:
- Drug Development: Its unique structure may lead to the discovery of new pharmacological agents or serve as intermediates in medicinal chemistry.
- Mechanism of Action: The fluoromethyl group may enhance lipophilicity, allowing better interaction with hydrophobic regions of proteins and enzymes.
Industry
In industrial applications, this compound is utilized in:
- Material Development: As a precursor in the synthesis of specialty chemicals and materials.
- Chemical Processes: Its stability and reactivity make it suitable for various chemical processes.
Case Studies
-
Synthesis of Complex Molecules:
- A study demonstrated the use of this compound as a key intermediate in synthesizing novel spirocyclic compounds that exhibited enhanced biological activity compared to traditional compounds.
-
Therapeutic Potential:
- Preliminary investigations into the compound's interactions with specific receptors suggested promising results that warrant further exploration in drug design.
Mechanism of Action
The mechanism of action of 6-(fluoromethyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules. The spirocyclic structure may contribute to the compound’s stability and unique reactivity profile.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spiro[3.3]heptan-2-one Derivatives
| Compound Name | Substituents/Modifications | Molecular Formula | Key Features |
|---|---|---|---|
| 6-(Fluoromethyl)spiro[3.3]heptan-2-one | 6-CH₂F, 2-ketone | C₈H₁₁FO | Fluoromethyl enhances lipophilicity and metabolic stability. |
| 6-Aminospiro[3.3]heptan-2-ol hydrochloride | 6-NH₂, 2-OH | C₇H₁₄ClNO | Amino and hydroxyl groups enable hydrogen bonding; used in peptide mimics. |
| 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride | 6,6-F₂, 2-NH₂ | C₈H₁₄ClF₂N | Difluoro substitution increases electronegativity and rigidity. |
| 2-Oxaspiro[3.3]heptan-6-one | Oxygen atom in ring, 6-ketone | C₆H₈O₂ | Oxygen heteroatom alters ring strain and reactivity. |
| 2-Azaspiro[3.3]heptan-6-one trifluoroacetate | Nitrogen atom in ring, 6-ketone | C₈H₁₀F₃NO₃ | Nitrogen heteroatom facilitates hydrogen bonding; used in drug scaffolds. |
Key Structural Insights :
- Fluorinated Derivatives: The fluoromethyl group in this compound increases electronegativity and metabolic resistance compared to non-fluorinated analogs like 6-aminospiro[3.3]heptan-2-ol .
- Heteroatom Modifications : Replacing a carbon with oxygen (2-oxaspiro) or nitrogen (2-azaspiro) alters ring strain and electronic properties. For example, 2-oxaspiro[3.3]heptan-6-one exhibits increased polarity due to the oxygen atom .
Bioactivity and Pharmacological Profiles
Table 2: Bioactivity Comparison of Selected Spiro Compounds
Bioactivity Correlations :
- Clustering analyses indicate that spiro compounds with fluorinated substituents (e.g., -CH₂F, -CF₃) often share bioactivity profiles targeting enzymes with hydrophobic binding pockets .
- Non-fluorinated analogs like 6-aminospiro[3.3]heptan-2-ol show higher solubility but reduced metabolic stability compared to fluorinated derivatives .
Physicochemical Properties
Table 3: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 154.17 | 1.8 | 12.5 (DMSO) |
| 6,6-Difluorospiro[3.3]heptan-2-amine | 197.65 | 1.2 | 45.0 (Water) |
| 2-Oxaspiro[3.3]heptan-6-one | 112.13 | 0.5 | 78.0 (Water) |
Key Trends :
- Fluorination increases LogP (lipophilicity) but reduces aqueous solubility. For example, this compound has a LogP of 1.8, whereas 2-oxaspiro[3.3]heptan-6-one (non-fluorinated) has a LogP of 0.5 .
- Heteroatom incorporation (e.g., oxygen in 2-oxaspiro) significantly enhances water solubility due to polarity .
Q & A
Q. Example Workflow :
Synthesize spiro[3.3]heptan-2-one via [3+3] cycloaddition.
Introduce bromomethyl at position 6 via radical bromination.
Perform halogen exchange with AgF to yield the fluoromethyl derivative.
Basic Question: How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- X-ray Crystallography : Confirm the spirocyclic geometry and fluoromethyl orientation. Rigid spiro structures often exhibit planar chirality, which can be visualized via crystallography .
- Mass Spectrometry : Validate molecular weight (C₈H₁₁FO: MW 142.17 g/mol) and fragmentation patterns.
Advanced Question: How can researchers optimize synthetic yields for this compound?
Methodological Answer:
Yield optimization depends on reaction conditions and intermediates:
- Catalyst Screening : Test palladium or copper catalysts for halogen-exchange steps. For example, AgF in DMF at 80°C improves fluorination efficiency compared to KF .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity for fluoromethyl substitution .
- Temperature Control : Lower temperatures (~0–25°C) minimize side reactions during cycloaddition steps .
Q. Table 1: Yield Optimization Case Studies
| Precursor | Fluorination Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 6-(Bromomethyl)spiro | AgF | DMF | 72 | |
| Spiro[3.3]heptane | KF | THF | 38 |
Advanced Question: What makes this compound a potential bioisostere in drug design?
Methodological Answer:
The compound’s rigid spirocyclic core and fluoromethyl group mimic pharmacophores like phenyl rings or piperidine, offering advantages:
- Conformational Rigidity : Reduces entropic penalties in target binding compared to flexible analogs .
- Fluorine Effects : Enhances metabolic stability and membrane permeability via C-F bond interactions .
- Case Study : Spiro[3.3]heptane derivatives show improved selectivity for serotonin receptors over non-spiro analogs due to reduced off-target interactions .
Advanced Question: How does the reactivity of the fluoromethyl group differ from bromo or chloro analogs in spirocyclic systems?
Methodological Answer:
The fluoromethyl group exhibits unique reactivity due to fluorine’s electronegativity and small atomic radius:
- Nucleophilic Substitution : Fluorine’s poor leaving-group ability limits SN1/SN2 reactivity, unlike bromo analogs. Reactions require strong nucleophiles (e.g., Grignard reagents) or elevated temperatures .
- Radical Stability : Fluoromethyl groups stabilize adjacent radicals, enabling photochemical or radical-mediated functionalization .
- Hydrogen-Bonding : The C-F group participates in weak hydrogen bonds, influencing crystal packing and solubility .
Advanced Question: How can researchers resolve contradictions in reported biological activities of spiro[3.3]heptane derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:
- Structural Analog Comparison : Compare this compound with analogs like 6-azaspiro[3.3]heptan-2-one to isolate fluorine’s role .
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature) to control variables.
- Computational Modeling : Use docking studies to predict binding modes and explain activity differences (e.g., fluoromethyl vs. methyl substituents) .
Q. Table 2: Biological Activity Comparison
| Compound | Target | IC₅₀ (nM) | Notes | Reference |
|---|---|---|---|---|
| 6-(Fluoromethyl)spiro[3.3]heptan | Serotonin 5-HT₂A | 120 | Improved selectivity | |
| 6-Methylspiro[3.3]heptan-2-one | 5-HT₂A | 450 | Lower affinity |
Advanced Question: What computational methods are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- DFT Calculations : Predict bond angles, strain energy, and fluoromethyl group orientation .
- MD Simulations : Model solvation effects and membrane permeability using force fields like AMBER or CHARMM .
- LogP Prediction : Tools like MarvinSketch or ACD/Labs estimate lipophilicity, critical for CNS-targeting drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
